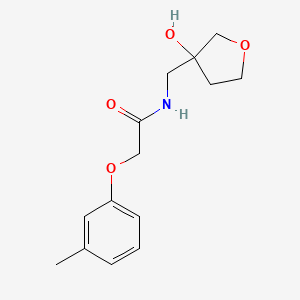
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives have shown significant efficacy as corrosion inhibitors for carbon steel in acidic environments. For example, some derivatives have been synthesized and evaluated for their corrosion inhibiting properties in a 1 M HCl solution, displaying higher inhibition efficiencies and stability compared to previously reported inhibitors from the benzothiazole family. These compounds adsorb onto metal surfaces through both physical and chemical interactions, offering protection against corrosion (Hu et al., 2016).
Electrophysiological Activity
Certain N-substituted benzamide derivatives, including those related to benzothiazole, have been synthesized and tested for their cardiac electrophysiological activity. These compounds demonstrated comparable potency to established class III agents, indicating their potential as selective treatments for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antioxidant Properties
Benzothiazole derivatives have been explored for their antimicrobial and antioxidant capabilities. Specific compounds exhibited excellent in vitro antitumor activity against cancer cell lines, with further studies indicating potential interactions with viral enzymes. Theoretical and experimental studies on these compounds support their structural and functional claims (Fahim & Shalaby, 2019).
Antibacterial Coatings
Novel N-halamine precursors, structurally similar to benzothiazoles, have been developed for antibacterial coatings on cellulose fabrics. These compounds, after chlorination, demonstrated excellent efficacy against bacteria, including S. aureus and E. coli, without compromising the tensile strength of the treated fabrics (Mu et al., 2018).
Enzyme Inhibition
Schiff bases derived from benzothiazole compounds have been synthesized and evaluated for their enzyme inhibitory effects. These compounds showed inhibitory activity against several enzymes, including tyrosinase, α-amylase, and cholesterol esterase, with molecular docking studies suggesting potential mechanisms of action (Alyar et al., 2019).
properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAQQONKSLIYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


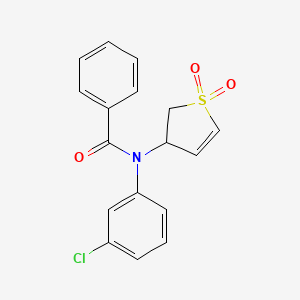
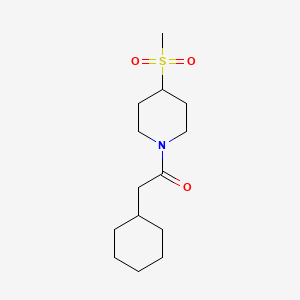
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

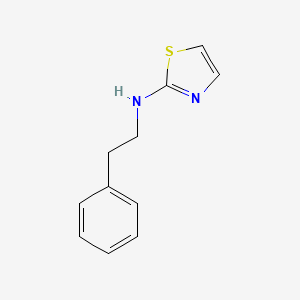
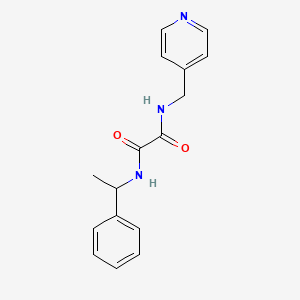
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)
![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2667350.png)
